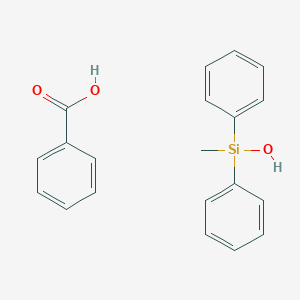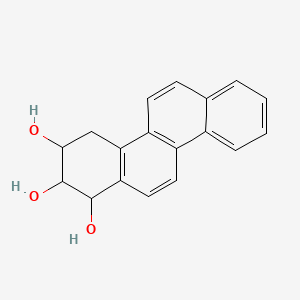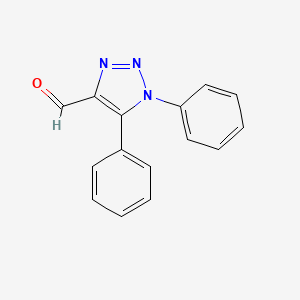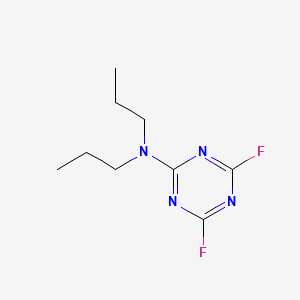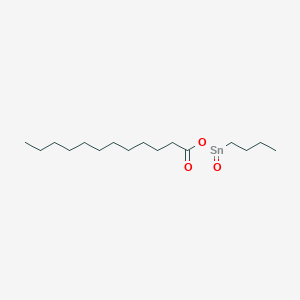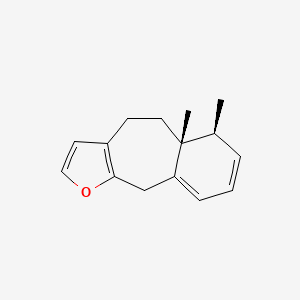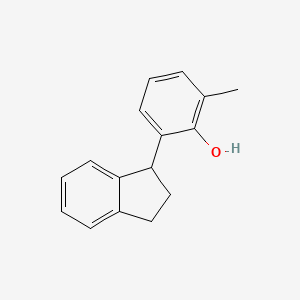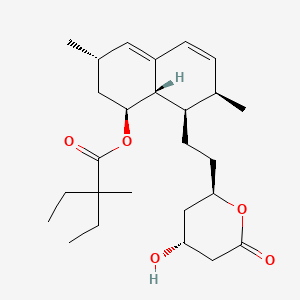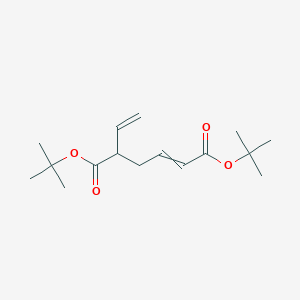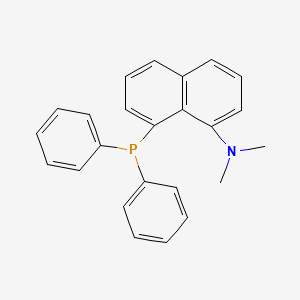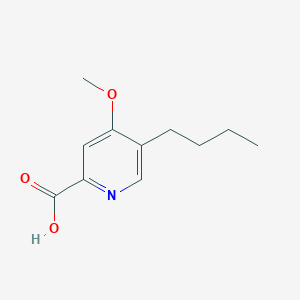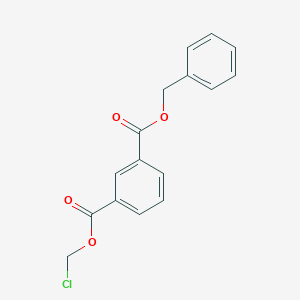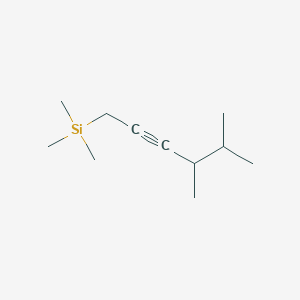
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a hexynyl chain. The presence of the trimethylsilyl group imparts specific chemical properties that make this compound valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane typically involves the reaction of a suitable alkyne precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 4,5-dimethylhex-2-yne using trimethylsilane in the presence of a catalyst such as platinum or palladium. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency. The compound is typically purified through distillation or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as lithium aluminum hydride (LiAlH₄) or organolithium compounds are often used.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
科学研究应用
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alkynes.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the trimethylsilyl group. The trimethylsilyl group can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
相似化合物的比较
Similar Compounds
(5-Chloropent-1-yn-1-yl)(trimethyl)silane: Similar structure but with a chlorine substituent.
(4-Methylpent-2-yn-1-yl)(trimethyl)silane: Similar structure with a different alkyl substituent.
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)silane): Similar structure with a different alkyl substituent.
Uniqueness
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a versatile reagent in various chemical transformations.
属性
CAS 编号 |
84140-29-4 |
|---|---|
分子式 |
C11H22Si |
分子量 |
182.38 g/mol |
IUPAC 名称 |
4,5-dimethylhex-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-10(2)11(3)8-7-9-12(4,5)6/h10-11H,9H2,1-6H3 |
InChI 键 |
ZHBWVNYWPKGQDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C#CC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


